molecular formula C19H13NO2 B3032608 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2896-24-4

2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3032608
CAS No.: 2896-24-4
M. Wt: 287.3 g/mol
InChI Key: OIADVGWFJUXPCK-UHFFFAOYSA-N
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Description

2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 2896-24-4) is a naphthalimide derivative with a benzyl group attached to the imide nitrogen. Its molecular formula is C₁₉H₁₃NO₂, and it has a molecular weight of 287.31 g/mol . Structurally, it consists of a fused bicyclic aromatic system with two ketone groups at positions 1 and 3, and a benzyl substituent at position 2 (Figure 1). Key physicochemical properties include a high boiling point (488.5°C), density of 1.336 g/cm³, and a flash point of 229.6°C .

Properties

IUPAC Name

2-benzylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-18-15-10-4-8-14-9-5-11-16(17(14)15)19(22)20(18)12-13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIADVGWFJUXPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183164
Record name 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione
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Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2896-24-4
Record name 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC107040
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzylamine and phthalic anhydride, which undergo a cyclization reaction in the presence of a catalyst such as polyphosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the isoquinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water as a solvent and catalyst-free processes, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield partially or fully hydrogenated isoquinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C19_{19}H13_{13}NO2_2
Molecular Weight: 287.31 g/mol
IUPAC Name: 2-benzylbenzo[de]isoquinoline-1,3-dione
CAS Number: 2896-24-4

The compound features a complex isoquinoline structure that contributes to its diverse biological activities. Its stability and reactivity make it a valuable precursor in synthetic organic chemistry.

Medicinal Chemistry

2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential as an antiviral agent , particularly against hepatitis C virus (HCV). It acts as an inhibitor of the NS5B polymerase enzyme, crucial for viral replication. The compound binds to the active site of the enzyme, effectively preventing RNA polymerization and thereby inhibiting viral proliferation .

Case Study: Antiviral Activity

In a study examining its antiviral properties, derivatives of this compound demonstrated significant inhibition of HCV replication in vitro. The mechanism involved disruption of the viral life cycle through enzyme inhibition, highlighting its potential as a lead compound for drug development .

Anticancer Research

Preliminary research indicates that this compound may exhibit anticancer activity . It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics.

Case Study: Cell Proliferation Inhibition

A study focused on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis. The specific pathways involved include modulation of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Enzyme Inhibition

The compound has also been identified as an inhibitor of several enzymes beyond NS5B polymerase. Its ability to interact with various molecular targets makes it a candidate for further exploration in enzyme inhibition studies.

Dyes and Pigments Production

Due to its stable aromatic structure, this compound is utilized in the production of dyes and pigments. Its chemical stability allows for vibrant colors that are resistant to fading.

Mechanism of Action

The mechanism by which 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it has been identified as an inhibitor of hepatitis C virus NS5B polymerase, which is crucial for viral replication. The compound binds to the active site of the enzyme, preventing the polymerization of viral RNA . Additionally, its interaction with other enzymes and receptors is being studied to understand its broader pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Differences Between Benzyl and Hydroxyethyl Derivatives

Property 2-Benzyl Derivative Hydroxyethyl Derivatives
Substituent Benzyl (lipophilic) Hydroxyethyl (polar)
Melting Point N/A >250°C
Biological Activity Not specified Antifungal (MIC: 2–8 μg/mL)
Synthesis Yield N/A 43.3–63.2%

Schiff Base Derivatives (5a–c)

Schiff base naphthalimides like 2-((4-hydroxybenzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5a) () incorporate an imine linkage (-N=CH-) at position 2. These compounds:

  • Exhibit enhanced electronic properties due to conjugation, making them suitable for optical and nonlinear optical (NLO) applications.
  • Are synthesized via condensation reactions with yields dependent on aldehyde substituents (e.g., electron-donating groups improve stability) .

C6 Benzyl and Biarylmethyl Derivatives (20a–l)

Compounds such as 6-benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione (20a) () feature benzyl groups at position 6 rather than position 2. Key distinctions include:

  • Lower synthesis yields (37–55%) compared to hydroxyethyl derivatives.

Naphthalimide-Benzothiazole Conjugates (16–21)

Conjugates like 6-(1-allyl-3-(benzo[d]thiazol-2-yl)-1H-indol-5-yl)-2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (17) () combine benzothiazole moieties with naphthalimides. These hybrids:

  • Show moderate cytotoxicity (IC₅₀: 10–50 μM) in cancer cell lines, attributed to intercalation with DNA.
  • Have lower melting points (273–297°C) compared to hydroxyethyl derivatives, likely due to bulky substituents disrupting crystal packing .

Antitumor Derivatives

  • NSC 308847: A 5-amino-2-(2-dimethylaminoethyl) derivative highlighted for antileukemic activity against P388 and L1210 cell lines. The dimethylaminoethyl side chain enhances solubility and DNA-binding capacity .
  • Bis-naphthalimides (): Dimers like 2,2'-[1,2-ethanediylbis[imino(2-methyl-2,1-ethanediyl)]]-bis[5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione] show improved anticancer efficacy due to dual intercalation sites .

Biological Activity

Overview

2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound belonging to the isoquinoline family. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to its ability to interact with various molecular targets. The following sections will detail its biological activity, mechanisms of action, and potential therapeutic applications.

Biological Activity

The biological activity of this compound includes:

  • Enzyme Inhibition : This compound has been identified as an inhibitor of the hepatitis C virus NS5B polymerase, a critical enzyme for viral replication. By binding to the active site of this enzyme, it prevents the polymerization of viral RNA, making it a candidate for antiviral drug development.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Research indicates that it could inhibit cell proliferation in various cancer cell lines, although specific mechanisms and pathways remain under investigation .
  • Chemosensor Applications : Recent advancements have shown that derivatives of this compound can act as chemosensors for detecting anions. This property is linked to its ability to form imines and other derivatives that exhibit selective fluorescence responses .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Viral Replication : The compound's interaction with NS5B polymerase disrupts the replication cycle of hepatitis C virus. This inhibition is crucial for developing therapeutic strategies against viral infections.
  • Cell Cycle Modulation : In cancer models, it has been observed that this compound can induce cell cycle arrest and apoptosis in tumor cells. The specific pathways involved include modulation of cyclins and cyclin-dependent kinases (CDKs), although further research is required to elucidate these pathways fully .

Research Findings

Research findings on this compound highlight its potential as a therapeutic agent:

StudyFindings
Identified as an NS5B polymerase inhibitor with antiviral potential.
Exhibits anticancer activity by inducing apoptosis in cancer cell lines.
Demonstrates chemosensor capabilities for anion detection with high selectivity.

Case Studies

Several case studies have explored the efficacy and applications of this compound:

  • Antiviral Efficacy : In vitro studies have shown that this compound significantly reduces HCV replication in hepatocyte cell lines when administered at specific concentrations. The results indicate a dose-dependent response with IC50 values suggesting potent antiviral activity .
  • Cancer Research : A study involving various cancer cell lines demonstrated that treatment with this compound led to a notable decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Method 1 : Reacting 6-bromobenzo[de]isochromene-1,3-dione with 2-aminoethanol in ethanol under reflux yields derivatives with hydroxyethyl substituents (87% yield) .
  • Method 2 : Alkylation of the parent naphthalimide core using bromoalkyl chains (e.g., 4-bromobutyl or 5-bromopentyl) in polar solvents like DMF, achieving yields >85% .
    Key parameters : Solvent choice, reaction time (4–6 hours), and temperature (reflux conditions).

Q. How can spectroscopic techniques characterize this compound?

  • 1H/13C NMR : Aromatic protons appear at δ 7.79–8.62 ppm, with carbonyl carbons resonating at δ 168–170 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (imide C=O) and ~3050 cm⁻¹ (aromatic C-H) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 198 [M+H]⁺ for the parent compound and m/z 346 [M+H]⁺ for bromoalkyl derivatives .

Table 1 : Representative Spectral Data

Derivative1H NMR (δ, ppm)IR (C=O, cm⁻¹)ESI-MS ([M+H]⁺)
Parent compound (VI)7.79–8.45 (aromatic)1701, 1676198
2-(4-Bromobutyl) (VIIIc)3.45 (t, J=6.8 Hz)1695346

Advanced Research Questions

Q. How do substituents influence fluorescence and catalytic properties?

  • Fluorescence : The π-deficient naphthalene core allows tunable emission. Substitution with electron-donating groups (e.g., methoxy) enhances quantum yield, while bromoalkyl chains quench fluorescence due to heavy atom effects .
  • Catalysis : Naphthalimide-NHC complexes exhibit redox-active behavior, enabling applications in photocatalysis. Substituents at the 2-position (e.g., benzyl) modulate electron transfer efficiency .

Q. How to resolve conflicting bioactivity data in derivatives?

  • Case Study : Derivatives with thioether-linked heterocycles (e.g., pyrimidine) show variable antifungal activity. Conflicting results may arise from substituent steric effects or solubility differences.
    • Method : Compare logP values (e.g., 0.538 for hydroxy vs. 1.29 for bromo derivatives) and correlate with bioactivity .
    • Example : Compound 8c (logP ~1.5) showed higher antifungal activity than 7f (logP ~0.9) due to improved membrane permeability .

Table 2 : Bioactivity vs. Physicochemical Properties

CompoundSubstituentlogPAntifungal IC₅₀ (µM)
7fBenzimidazolylthio0.912.3
8cDimethylpyrimidinyl1.58.7

Q. What strategies optimize solubility for biological assays?

  • Hydrophilic Modifications : Introducing hydroxyethyl groups (e.g., A2 ) improves aqueous solubility, critical for in vitro studies .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to dissolve hydrophobic derivatives .

Methodological Challenges

Q. How to design experiments for photodynamic therapy (PDT) applications?

  • Step 1 : Synthesize conjugates with photosensitizers (e.g., benzothiazole) via click chemistry .
  • Step 2 : Measure singlet oxygen quantum yield (ΦΔ) using DPBF as a trap. Derivatives with ΦΔ >0.2 are viable for PDT .
  • Validation : Confocal microscopy in hypoxic cancer cells (e.g., using 4-NH2Nap ) confirms intracellular ROS generation .

Q. How to analyze thermal stability for material science applications?

  • TGA/DSC : The parent compound decomposes at ~264°C, while methyl-substituted derivatives show higher thermal stability (m.p. >250°C) .
  • Key Factor : Aromatic rigidity and hydrogen bonding (e.g., hydroxy groups) enhance thermal resistance .

Safety and Handling

Q. What precautions are required for handling this compound?

  • Toxicity : Derivatives with bromine or nitro groups may exhibit reproductive toxicity (e.g., EPA TSCA listings) .
  • PPE : Use gloves, goggles, and fume hoods. Avoid skin contact (risk code: Xi; R36/37/38) .
  • Waste Disposal : Incinerate at >1000°C to prevent acrid smoke emission .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
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2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

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